molecular formula C20H21F3N2O B4967952 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B4967952
M. Wt: 362.4 g/mol
InChI Key: SYTYBFDKDAXRMG-UHFFFAOYSA-N
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Description

1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(4-Trifluoromethylphenyl)propionic acid

Uniqueness

Compared to these similar compounds, 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone stands out due to its unique combination of a trifluoromethyl group and a piperazine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-15(26)16-6-8-18(9-7-16)25-12-10-24(11-13-25)14-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYBFDKDAXRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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